Fmoc-serinol
CAS No.:
Cat. No.: VC16484005
Molecular Formula: C18H19NO4
Molecular Weight: 313.3 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C18H19NO4 |
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Molecular Weight | 313.3 g/mol |
IUPAC Name | 9H-fluoren-9-ylmethyl N-(1,3-dihydroxypropan-2-yl)carbamate |
Standard InChI | InChI=1S/C18H19NO4/c20-9-12(10-21)19-18(22)23-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17,20-21H,9-11H2,(H,19,22) |
Standard InChI Key | NEHZDXMOBCKLTJ-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CO)CO |
Chemical Structure and Physicochemical Properties
Molecular Architecture
Fmoc-serinol consists of a serine backbone modified with two functional groups:
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An Fmoc group at the amino terminus, providing ultraviolet (UV) detectability and base-labile protection.
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A tert-butyl ether group at the serine hydroxyl, offering acid-resistant protection during synthesis .
The tert-butyl group enhances steric hindrance, preventing unintended side reactions, while the Fmoc moiety allows for sequential deprotection under mild basic conditions (e.g., piperidine) .
Table 1: Key Physicochemical Properties of Fmoc-Serinol
Property | Value | Source |
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Molecular Formula | C₁₈H₁₉NO₄ | |
Molecular Weight | 313.3 g/mol | |
Protection Groups | Fmoc (amine), tert-butyl (OH) | |
Stability | Stable under acidic conditions |
Synthetic Methodologies
Stepwise Synthesis from L-Serine
The synthesis of Fmoc-serinol typically follows a three-step protocol:
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Protection of the Hydroxyl Group: L-serine’s hydroxyl group is reacted with tert-butyl chloride in the presence of a base, yielding O-tert-butyl-L-serine .
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Fmoc Protection of the Amine: The amino group is treated with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in a mixture of 1,4-dioxane and aqueous sodium carbonate, forming Fmoc-O-tert-butyl-L-serinol .
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Purification: The crude product is extracted with ethyl acetate, washed with brine, and dried over magnesium sulfate before solvent evaporation .
This method achieves an 88% yield under optimized conditions, with purity confirmed via ¹H nuclear magnetic resonance (NMR) .
Solid-Phase Peptide Synthesis (SPPS) Compatibility
Fmoc-serinol’s design aligns with Fmoc-SPPS requirements:
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Deprotection Efficiency: The Fmoc group is cleaved rapidly with 20% piperidine in dimethylformamide (DMF), leaving the tert-butyl group intact .
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Minimized Racemization: Urethane-based protection suppresses racemization during coupling, ensuring stereochemical integrity .
Applications in Biomedical Research
Peptide Synthesis
Fmoc-serinol serves as a versatile building block for synthesizing complex peptides:
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Backbone Protection: Its tert-butyl group prevents β-elimination during phosphorylation, a common issue in serine-rich sequences .
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Segment Condensation: The compound enables fragment coupling in long peptides (≥50 residues), overcoming aggregation challenges .
For example, Shapiro et al. (1994) utilized Fmoc-serinol to synthesize phosphoserine peptides by selectively removing the tert-butyl group on-resin, followed by phosphorylation .
Prodrug Development
Pharmaceutical studies leverage Fmoc-serinol to design prodrugs with enhanced bioavailability:
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Ester Prodrugs: The hydroxyl group is conjugated to carboxylic acid-containing drugs (e.g., antivirals), improving membrane permeability .
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Enzyme-Responsive Linkers: Tumor-specific proteases cleave Fmoc-serinol-based linkers, enabling targeted drug release.
Material Science and Bioconjugation
Hydrogel Fabrication
Fmoc-serinol’s amphiphilic nature drives self-assembly into nanofibrous hydrogels for drug delivery:
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Mechanical Tunability: Varying the tert-butyl/Fmoc ratio adjusts hydrogel stiffness (1–10 kPa), mimicking extracellular matrices .
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Sustained Release: Hydrogels loaded with doxorubicin show zero-order release kinetics over 14 days in vitro.
Surface Functionalization
In diagnostics, Fmoc-serinol anchors biomolecules to gold nanoparticles (AuNPs) via thiol-Fmoc interactions:
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Biosensor Fabrication: AuNPs functionalized with Fmoc-serinol-linked antibodies detect biomarkers at picomolar concentrations .
Analytical and Regulatory Considerations
Quality Control
High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are standard for purity assessment:
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HPLC Conditions: C18 column, acetonitrile/water gradient (60:40 to 90:10), retention time = 12.3 min.
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MS Profile: [M+H]⁺ peak at m/z 314.3.
Future Directions and Challenges
Automated Synthesis Platforms
Integrating Fmoc-serinol into machine learning-driven SPPS could accelerate peptide drug discovery:
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Real-Time Monitoring: UV monitoring of Fmoc deprotection (λ = 301 nm) enables error correction during synthesis .
Sustainability Initiatives
Efforts to reduce solvent waste (e.g., 1,4-dioxane) include:
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